molecular formula C28H23N3O2S B2514974 N-(6-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 922596-51-8

N-(6-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2514974
CAS RN: 922596-51-8
M. Wt: 465.57
InChI Key: FNUXRNYQETWPBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, including the specific compound N-(6-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide, involves a C-C coupling methodology utilizing Pd(0) and various aryl boronic pinacol ester/acids. This process allows for the creation of a new series of compounds that have been evaluated for their biological activities, which include antioxidant, haemolytic, antibacterial, and urease inhibition properties. Notably, these compounds have shown significant activity in urease inhibition, surpassing the standard used in the assays .

Molecular Structure Analysis

The molecular structure of the title compound, as related to the general class of N-(6-methoxybenzo[d]thiazol-2-yl)acetamides, is characterized by an almost planar configuration of the main moiety. The r.m.s. deviations for the two independent molecules in the crystal structure are minimal, indicating a consistent planar structure. The adamantyl substituent, which is not present in the specific compound of interest but provides insight into the structural flexibility of the class, is positioned in the gauche conformation relative to the C-N bond of the acetamide moiety .

Chemical Reactions Analysis

The chemical reactions of N-(6-methoxybenzo[d]thiazol-2-yl)acetamides are not explicitly detailed in the provided papers. However, the synthesis process and the biological activity assays suggest that these compounds are reactive and can engage in various interactions. The urease inhibition activity indicates that these compounds can interact with enzymes, likely through hydrogen bonding and other non-covalent interactions, which is crucial for their inhibitory function .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(6-methoxybenzo[d]thiazol-2-yl)acetamides are inferred from their molecular structure and biological activity. The planar structure of the acetamide moiety suggests a certain degree of rigidity, which may influence their physical properties such as solubility and melting point. The ability to form hydrogen bonds, as evidenced by the crystal structure analysis and the photophysical properties study, indicates that these compounds have the potential to engage in specific interactions with biological targets, which is consistent with their observed biological activities .

Scientific Research Applications

Chemistry of Benzothiazole and Pyridine Derivatives

Research on benzothiazole and pyridine derivatives, similar to the structural components of the specified compound, highlights their significant chemical variability and the range of their applications. These compounds serve as critical ligands in the formation of complex compounds, exhibiting diverse spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. Such compounds have been identified for their potential in various fields, including catalysis, material science, and drug development, due to their ability to participate in complex formation and their versatile biological activities (Boča, Jameson, & Linert, 2011).

Biological and Medicinal Applications

The biological and medicinal applications of compounds containing heteroatoms such as benzothiazole and pyridine are vast. These compounds are commonly utilized as key recognition units in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. Additionally, their roles extend to biological and medicinal uses, where they are engaged in a variety of therapeutic and diagnostic applications (Jindal & Kaur, 2021).

Environmental Applications

In the context of environmental science, compounds with structural similarities to the specified compound have been investigated for their fate and behavior in aquatic environments. Such studies are crucial for understanding the environmental impact and biodegradability of chemical compounds derived from pharmaceuticals, cosmetics, and industrial processes. The insights gained from these studies inform the development of more environmentally friendly compounds and the mitigation of pollution (Haman et al., 2015).

Advanced Material Development

Compounds featuring benzothiazole and pyridine rings have shown promise in the development of advanced materials, particularly in the fields of organic synthesis, catalysis, and drug applications. Their functionality as heterocyclic N-oxide molecules showcases their potential in creating novel materials for various applications, including metal complexes formation and catalyst design. This versatility underscores the importance of such compounds in advancing research in material science and pharmaceuticals (Li et al., 2019).

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O2S/c1-33-23-14-15-24-25(17-23)34-28(30-24)31(19-20-9-8-16-29-18-20)27(32)26(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-18,26H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUXRNYQETWPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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